8-Ethyl-3-(piperidin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione dihydrochloride
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Overview
Description
8-Ethyl-3-(piperidin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione dihydrochloride is a synthetic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom. This particular compound features a piperidine ring, a triazaspirodecane core, and is often used in medicinal chemistry for its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Ethyl-3-(piperidin-4-yl)-1,3,8-triazaspiro[45]decane-2,4-dione dihydrochloride typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost, and environmental considerations. Industrial production often emphasizes the use of cost-effective reagents, efficient reaction conditions, and robust purification techniques to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
8-Ethyl-3-(piperidin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its pharmacological properties.
Substitution: Substitution reactions can introduce different substituents on the piperidine ring or the spiro core, leading to derivatives with varied biological activities
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
8-Ethyl-3-(piperidin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anticonvulsant, analgesic, and anti-inflammatory properties.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 8-Ethyl-3-(piperidin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
8-Amino-3-(2-(4-fluorophenoxy)ethyl)-1,3-diazaspiro[4.5]decane-2,4-dione: A derivative with potential anticonvulsant activity.
2,8-Diazaspiro[4.5]decane compounds: A class of compounds with various pharmacological properties.
Uniqueness
8-Ethyl-3-(piperidin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione dihydrochloride is unique due to its specific spiro linkage and the presence of both a piperidine ring and a triazaspirodecane core. These structural features contribute to its distinct pharmacological profile and make it a valuable compound for research and development in medicinal chemistry .
Properties
Molecular Formula |
C14H26Cl2N4O2 |
---|---|
Molecular Weight |
353.3 g/mol |
IUPAC Name |
8-ethyl-3-piperidin-4-yl-1,3,8-triazaspiro[4.5]decane-2,4-dione;dihydrochloride |
InChI |
InChI=1S/C14H24N4O2.2ClH/c1-2-17-9-5-14(6-10-17)12(19)18(13(20)16-14)11-3-7-15-8-4-11;;/h11,15H,2-10H2,1H3,(H,16,20);2*1H |
InChI Key |
FFJPBQIQBJRLAF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC2(CC1)C(=O)N(C(=O)N2)C3CCNCC3.Cl.Cl |
Origin of Product |
United States |
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